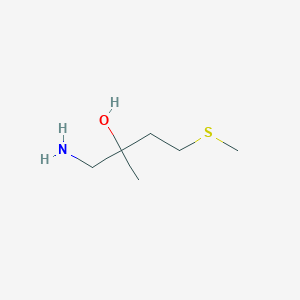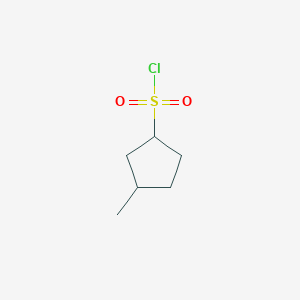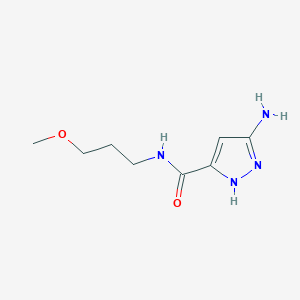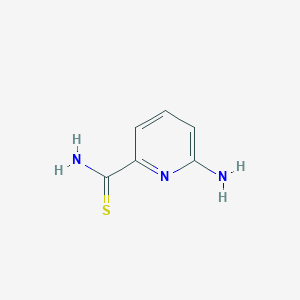
cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine
Overview
Description
“Cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine” is a chemical compound that has been mentioned in the context of being a CCR6 receptor modulator . CCR6 is a G-protein coupled receptor (GPCR) that is mainly expressed on effector CD4+ T helper cells, but is also present on B cells, CD8+ cytotoxic T cells, regulatory T cells (Treg), immature dendritic cells (DC), and type 3 innate lymphoid cells (ILC3) . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the search results. The patent document does discuss the use of related compounds as CCR6 receptor modulators, which could potentially provide insights into the chemical reactions of “this compound”.Scientific Research Applications
Pharmacokinetic Enhancements and Toxicity Amelioration
Research into compounds similar to "cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine" often focuses on their role in enhancing the pharmacokinetic profile of therapeutic agents or in ameliorating drug-induced toxicity. For instance, agents that ameliorate the nephrotoxicity of platinum-based compounds like cisplatin highlight the potential for compounds with protective effects against drug-induced side effects. Such research is crucial for developing co-therapies that can mitigate the adverse effects of chemotherapy without compromising its efficacy (Ali & Al Moundhri, 2006).
Gastrointestinal Motility Disorders
Another area of interest is the application of structurally related compounds in treating gastrointestinal motility disorders. Cisapride, a prokinetic agent, has been studied extensively for its efficacy in improving gastrointestinal transit, offering insights into how similar compounds might be utilized to manage conditions like gastro-oesophageal reflux disease (GERD) and related motility issues (Michalets & Williams, 2000).
Cancer Therapy
In the realm of oncology, research on cisplatin and related platinum-based compounds has revealed their potent antitumor activity. The development of cisplatin analogs and the exploration of their mechanisms of action and toxicity profiles continue to be a significant area of research, aiming to enhance therapeutic outcomes while minimizing side effects. This research provides a framework for understanding how structurally or functionally related compounds could be synthesized or modified for improved efficacy in cancer treatment (Smith et al., 1992).
Mechanism of Action
Target of Action
Similar compounds have been used for the treatment of hbv infection .
Mode of Action
It is likely that it interacts with its targets to inhibit, suppress, or prevent HBV infection .
Biochemical Pathways
Related compounds have been known to affect various downstream pathways, such as the raf-mek-erk or the pi3k-pdk1-akt pathways .
Result of Action
It is suggested that similar compounds may be useful for the treatment of hbv infection .
Future Directions
The patent document mentions the use of “Cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine” and related compounds as CCR6 receptor modulators for the treatment or prevention of various diseases, conditions, or disorders. This suggests that future research could focus on further exploring the therapeutic potential of these compounds.
properties
IUPAC Name |
(2R,6S)-4-(azetidin-3-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBSAVYBLCLTAS-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224039 | |
| Record name | rel-(2R,6S)-4-(3-Azetidinyl)-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942400-34-2 | |
| Record name | rel-(2R,6S)-4-(3-Azetidinyl)-2,6-dimethylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942400-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(2R,6S)-4-(3-Azetidinyl)-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine](/img/structure/B1374185.png)





![1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine](/img/structure/B1374192.png)

